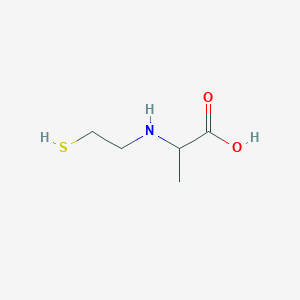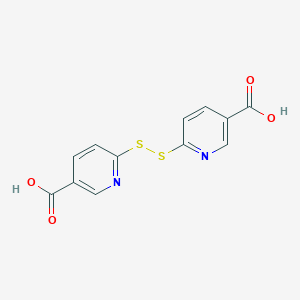![molecular formula C11H17N2O2+ B103303 trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium CAS No. 17752-10-2](/img/structure/B103303.png)
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenaminium core with multiple functional groups attached, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium typically involves multiple steps, including alkylation, elimination, hydrolysis, and carbamoylation. The key starting materials for the synthesis include m-Anisidine and Dimethylcarbamoyl chloride. The reaction conditions often involve the use of reagents such as sodium bicarbonate and hydrobromic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The industrial production methods also incorporate advanced purification techniques to remove any impurities that may arise during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce benzoic acid derivatives, while reduction reactions may yield amine derivatives .
Aplicaciones Científicas De Investigación
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenaminium, 2-[[(dimethylamino)carbonyl]oxy]-N,N,N-trimethyl-
- Benzenaminium, 3-[[(diethylamino)carbonyl]oxy]-,N,NN-trimethyl-
- Benzenaminium, 3-[[(ethylmethylamino)carbonyl]oxy]-N,N,N-trimethyl-
Uniqueness
Compared to its analogs, trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium is unique due to its specific functional groups and structural configuration. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
17752-10-2 |
|---|---|
Fórmula molecular |
C11H17N2O2+ |
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium |
InChI |
InChI=1S/C11H16N2O2/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4/h5-8H,1-4H3/p+1 |
Clave InChI |
NTUWKYJEWBGXQA-UHFFFAOYSA-O |
SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C |
SMILES canónico |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C |
Key on ui other cas no. |
17752-10-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)





![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)



![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)


